molecular formula C16H23N3O4 B1390787 L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- CAS No. 197237-15-3

L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-

Cat. No.: B1390787
CAS No.: 197237-15-3
M. Wt: 321.37 g/mol
InChI Key: NBLGPPBCDDOBNI-AAEUAGOBSA-N
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Description

L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-, with the systematic name L-Norvaline,N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-, methyl ester (9CI) (CAS RN: 18921-53-4), is a peptide derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a methyl ester moiety. Its molecular formula is C17H24N2O5, and it serves as a critical intermediate in peptide synthesis . The Cbz group protects the α-amino group during solid-phase peptide synthesis (SPPS), while the methyl ester enhances solubility in organic solvents. Structurally, it contains L-norvaline (a non-proteinogenic amino acid with a five-carbon side chain) linked to an L-alanyl residue via an amide bond. This compound is synthesized using carbodiimide-based coupling reagents, such as HATU, under mild conditions .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-3-7-13(14(17)20)19-15(21)11(2)18-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLGPPBCDDOBNI-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- typically involves multiple steps, starting with the protection of the amino group of L-alanine using a phenylmethoxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-alanine with L-norvalinamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, while the norvalinamide and alanyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and analogs:

Compound Name Key Features Molecular Formula CAS RN Reference
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- methyl ester L-Norvaline backbone; Cbz-protected alanyl; methyl ester C17H24N2O5 18921-53-4
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-alanyl-L-prolyl- L-Leucine (6C side chain); proline residue; cyclohexylamine counterion C26H38N4O6 108321-20-6
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Two phenylalanine residues; Cbz protection C25H22N2O5 -
Z-Phe-Ala-NH2 Cbz-protected phenylalanyl-alaninamide C20H23N3O4 -
L-Alanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester Succinimidyl ester activator for peptide coupling C15H16N2O6 3401-36-3

Key Observations :

  • Side Chain Variations: The target compound’s norvaline (5C) contrasts with leucine (6C) in and phenylalanine (aromatic) in . Side chain length and hydrophobicity influence solubility and biological interactions.
  • Protection/Activation : The methyl ester in the target compound enhances solubility, while succinimidyl esters () improve reactivity in coupling reactions.
  • Biological Relevance : Compounds like Z-Phe-Ala-NH2 () are used in antimicrobial studies, whereas the target compound’s role remains focused on synthesis .

Physicochemical Properties

Property Target Compound L-Leucine Analog () Z-Phe-Ala-NH2 ()
Molecular Weight 336.17 g/mol 614.82 g/mol 369.42 g/mol
logP (Predicted) ~2.5 (hydrophobic) ~3.1 ~2.8
Solubility Organic solvents Low aqueous solubility Moderate in DMSO

Notes: The target’s methyl ester improves organic-phase solubility, whereas the leucine analog’s cyclohexylamine counterion reduces water compatibility .

Biological Activity

L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H25_{25}N3_3O4_4
  • Molecular Weight : 335.40 g/mol
  • CAS Number : 197237-14-2

The compound features a phenylmethoxy carbonyl group attached to an L-alanine moiety. This structural configuration is significant for its biological interactions.

Biological Activity Overview

L-Norvalinamide exhibits various biological activities, primarily linked to its interactions with enzymes and cellular pathways. The following sections detail specific activities and mechanisms observed in research studies.

Enzyme Inhibition

  • Legumain Inhibition :
    • L-Norvalinamide has been shown to inhibit legumain (EC 3.4.22.34), an enzyme involved in protein degradation and processing in lysosomes. This inhibition can affect cancer cell proliferation, as legumain is implicated in tumor growth and metastasis .
  • Cathepsin S Inhibition :
    • The compound also acts as an inhibitor of cathepsin S (EC 3.4.22.27), a cysteine protease that plays a role in antigen processing and autoimmune diseases . By inhibiting cathepsin S, L-Norvalinamide may modulate immune responses.

Antiproliferative Effects

Research indicates that L-Norvalinamide exhibits antiproliferative effects on various cancer cell lines. For instance:

  • Case Study : A study involving human breast cancer cells demonstrated that treatment with L-Norvalinamide resulted in reduced cell viability and induced apoptosis through caspase activation pathways.

The biological activity of L-Norvalinamide can be attributed to several mechanisms:

  • Modulation of Proteolytic Pathways : By inhibiting specific proteases like legumain and cathepsin S, L-Norvalinamide alters the proteolytic landscape within cells, potentially leading to reduced tumorigenesis.
  • Impact on Signaling Pathways : The inhibition of these enzymes may interfere with signaling pathways related to cell survival and proliferation, providing a therapeutic avenue for cancer treatment.

Table 1: Summary of Biological Activities

ActivityTarget EnzymeEffectReference
Legumain InhibitionEC 3.4.22.34Antiproliferative
Cathepsin S InhibitionEC 3.4.22.27Modulates immune response
Antiproliferative ActivityVarious Cancer CellsInduces apoptosisCase Study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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